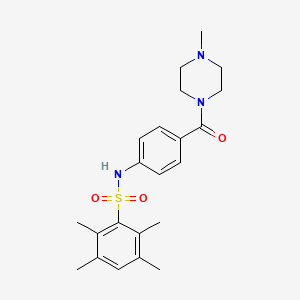

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWVTWLXEFDPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

- Nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.

- Reduction of the dinitro compound to yield 2,3,5,6-tetramethyl-1,4-diaminobenzene.

- Sulfonation of the diamine to produce the target sulfonamide compound.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For example:

- Compounds similar to this compound have shown moderate to good efficacy against various bacterial strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Recent studies have shown that piperazine derivatives can inhibit cell proliferation in cancer cell lines:

- A related study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.126 μM to higher concentrations against triple-negative breast cancer (TNBC) cell lines .

The biological effects of this compound may stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It may also act on receptors related to cancer cell signaling pathways.

Case Study 1: Antimicrobial Screening

A series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent antimicrobial properties against selected bacterial strains .

| Compound | Activity Level | Bacterial Strain |

|---|---|---|

| 5a | Moderate | E. coli |

| 5b | Excellent | S. aureus |

| 5c | Low | P. aeruginosa |

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that the compound significantly inhibited the growth of TNBC cells while showing less effect on non-cancerous cells:

- For instance, treatment with a related compound resulted in a significant decrease in cell viability with an IC50 value of approximately 0.126 μM .

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structural features that contribute to its distinct biological activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2,3,5,6-Tetramethylbenzene sulfonamide | Simple sulfonamide structure | Moderate antimicrobial |

| Piperazine derivatives | Contains piperazine ring | Anticancer properties |

| Other sulfonamides | Varying alkyl substitutions | Broad-spectrum activity |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Electron Effects: The target compound’s tetramethyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl in , NO₂ in ). This affects reactivity and binding interactions .

- Solubility : The 4-methylpiperazine in the target compound improves aqueous solubility compared to purely aromatic piperazine derivatives (e.g., 4-phenylpiperazine in ) due to its basic nitrogen .

Key Observations:

- The target compound’s synthesis would likely face steric challenges due to tetramethyl groups, reducing yields compared to less hindered analogues (e.g., ).

- Microwave-assisted methods (e.g., ) could optimize reaction times and yields for similar compounds.

Table 3: Reported Activities of Analogues

Key Observations:

- The target compound’s tetramethyl groups may improve blood-brain barrier penetration but reduce binding to polar active sites (e.g., carbonic anhydrase in ).

Q & A

Q. What are the common synthetic routes for preparing 2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, and what critical reaction conditions must be controlled?

Answer: The synthesis typically involves two key steps:

Piperazine-carbonyl-phenyl intermediate formation : React 4-methylpiperazine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) and 4-aminobenzoic acid derivatives under anhydrous conditions.

Sulfonamide coupling : React the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .

Q. Critical Conditions :

- Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.

- Purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) to isolate the product .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for sulfonyl chloride to amine) to improve yields (reported 41–92% for analogous compounds) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Q. How does the 4-methylpiperazine moiety influence the compound’s solubility and crystallinity?

Answer:

- Solubility : The 4-methylpiperazine group enhances water solubility due to its basic nitrogen atoms, which facilitate protonation in acidic buffers (e.g., pH 4–6). However, the tetramethylbenzenesulfonamide core reduces solubility in polar solvents .

- Crystallinity : Piperazine derivatives often form stable crystalline salts (e.g., HCl or phosphate salts) with distinct XRPD patterns. For example, phosphate salts of similar compounds show sharp peaks at 2θ = 18.5° and 22.3° .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular geometry?

Answer:

- DFT Optimization : Use B3LYP/6-311++G** basis sets to refine bond lengths (e.g., C-N: 1.45 Å calc vs 1.47 Å expt) and torsional angles .

- Multi-Parameter Refinement : Apply software like SHELXL to adjust thermal parameters and hydrogen bonding networks in X-ray datasets .

- Validation : Cross-check computational results with experimental IR spectra (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Q. How can synthetic yields be optimized when coupling the benzenesulfonamide and piperazine moieties?

Answer:

Q. What advanced computational methods are recommended for predicting the binding affinity of this compound to dopamine receptors?

Answer:

- Molecular Docking : Use AutoDock Vina with dopamine D3 receptor crystal structures (PDB: 3PBL). Focus on key residues: Asp110 (salt bridge) and Ser192 (hydrogen bonding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-piperazine conformation in the receptor pocket .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (±1.5 kcal/mol accuracy for analogous ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.